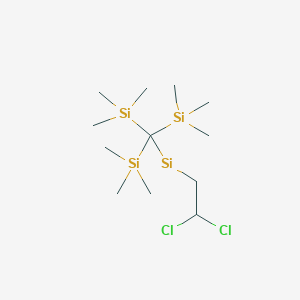
CID 78061732
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78061732” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of compound “CID 78061732” involves several steps, including the use of specific reagents and catalysts. The preparation method typically includes:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions, starting from readily available precursors. The process may involve steps such as alkylation, halogenation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Industrial Production Methods: On an industrial scale, the production of “this compound” may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Compound “CID 78061732” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Compound “CID 78061732” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe for studying biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.
Mechanism of Action
The mechanism by which compound “CID 78061732” exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects
Comparison with Similar Compounds
When compared to similar compounds, “CID 78061732” exhibits unique properties that make it distinct:
Similar Compounds: Other compounds with similar structures or functional groups include “CID 2632”, “CID 6540461”, “CID 5362065”, and "CID 5479530"
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups in “this compound” contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C12H30Cl2Si4 |
|---|---|
Molecular Weight |
357.61 g/mol |
InChI |
InChI=1S/C12H30Cl2Si4/c1-16(2,3)12(17(4,5)6,18(7,8)9)15-10-11(13)14/h11H,10H2,1-9H3 |
InChI Key |
JIRCEPSULVNIRW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si]CC(Cl)Cl)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















